4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core with azepane and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves the construction of the thienopyrimidine core followed by the introduction of the azepane and diphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diphenylthiophene-3,4-dicarboxylic acid with guanidine in the presence of a dehydrating agent can yield the thienopyrimidine core. Subsequent substitution reactions introduce the azepane and diphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infectious diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different selectivity.
Quinazoline: Another heterocyclic compound with significant therapeutic potential.
Furo[2,3-d]pyrimidine: Shares structural similarities and biological activities
Uniqueness
4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its azepane ring and diphenyl groups contribute to its stability and ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C24H23N3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23N3S/c1-2-10-16-27(15-9-1)23-20-17-21(18-11-5-3-6-12-18)28-24(20)26-22(25-23)19-13-7-4-8-14-19/h3-8,11-14,17H,1-2,9-10,15-16H2 |
InChI Key |
RBMMEUFCEUUUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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